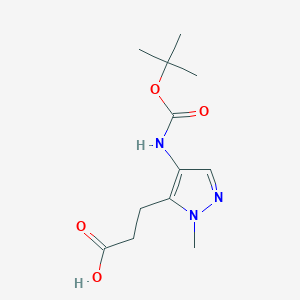

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

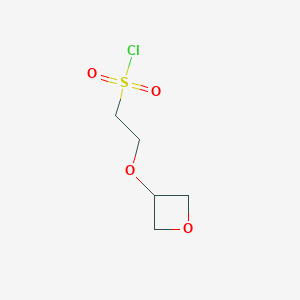

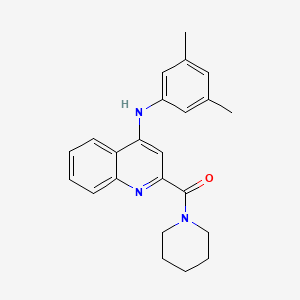

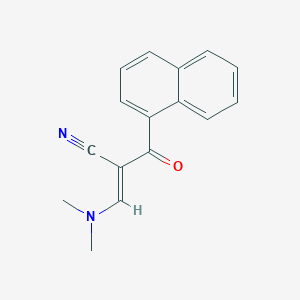

The compound “3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid” is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a 1-methyl-1H-pyrazol-5-yl group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Molecular Structure Analysis

The molecular structure of this compound would include a propanoic acid backbone, with the Boc protected amino group and the 1-methyl-1H-pyrazol-5-yl group attached .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the free amine. This could be used in further reactions, such as the formation of amides or ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group would likely make it more hydrophobic, while the carboxylic acid group would contribute to its acidity .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation

- The synthesis and evaluation of various pyrazole derivatives, including those structurally related to the compound , have been a significant focus. For instance, pyrazole-3-carboxamides have been synthesized as new ligands for cannabinoid receptors, indicating the compound's potential in designing new CB1 ligands with significant therapeutic implications (Silvestri et al., 2010).

- Another study involved the synthesis of novel pyrazole derivatives for cytoprotective drug development, showing potent inhibitory effects on various induced gastric lesions in rats, highlighting the therapeutic potential of pyrazole compounds in treating gastric mucosal ulcers (Ikeda et al., 1997).

Biological Evaluation and Potential Therapeutic Applications

- Pyrazole derivatives have been explored for their biological activities, such as their role as FLT3 inhibitors, which are significant in the treatment of psoriasis and potentially other autoimmune diseases. One study identified a potent FLT3 inhibitor that showed significant antipsoriatic effects in a preclinical model (Li et al., 2016).

- The metabolism and biological effects of pyrazole and its amino acid derivatives have been studied, with findings indicating that certain derivatives do not affect liver enzymes or glycogen concentrations, suggesting a metabolic inertness that could be advantageous in drug development (Al-Baldawi & Brown, 1985).

Drug Development and Metabolic Studies

- In drug development, the gastrointestinal absorption of pyrazole derivatives has been enhanced through formulation strategies, demonstrating the importance of chemical modification and formulation in improving the bioavailability of potential therapeutic agents (Mizuta et al., 1991).

- Radiolabeled amino acids, including fluorinated analogues of pyrazole derivatives, have been explored for tumor imaging in PET studies, showing promise in detecting neoplasms through altered metabolic states (McConathy et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are known to be used in peptide synthesis . These compounds are often used as reactants in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Mode of Action

It’s known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

Similar compounds are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

Similar compounds are known to be miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Result of Action

Similar compounds are known to be beneficial as ergogenic dietary substances .

Action Environment

Similar compounds are known to be stable at room temperature .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8-7-13-15(4)9(8)5-6-10(16)17/h7H,5-6H2,1-4H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIBFRGHAELHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)

![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)

![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)